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Executive Summary

2-Fluoropyrazine (CAS: 4949-13-7) is a pivotal bioisostere used in drug development to
modulate metabolic stability and lipophilicity. Accurate structural characterization of this scaffold
is challenging due to the significant spin-spin coupling between the

C nuclei and the
F substituent (
, 100% abundance).

This guide provides a definitive reference for the

C NMR chemical shifts and

coupling constants, enabling researchers to distinguish the 2-fluoropyrazine moiety from
regioisomers and impurities during synthesis.

Spectral Data & Structural Assighment
The

C NMR spectrum of 2-fluoropyrazine in deuterated chloroform (CDCI
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) exhibits four distinct resonances. Each carbon signal is split into a doublet due to coupling
with the fluorine atom.

Table 1: C NMR Data (125 MHz, CDC]J )

Coupling

Carbon
Position

Chemical Shift
(

» Ppm)

Multiplicity

Constant (

» Hz)

Assighment
Logic

C2 (Ipso)

161.5

Doublet (

)

242.0 (

Direct C-F bond;
highly
deshielded;

largest coupling.

C6 (Meta)

142.0

Doublet (

)

9.5 (

Meta to F; typical
heteroaromatic
shift; medium

coupling.

C5 (Para)

128.0

Doublet (

)

1.9 (

Para to F;
shielded relative
to pyrazine;
smallest

coupling.

C3 (Ortho)

110.6

Doublet (

)

42.9 (

Ortho to F;
significantly
shielded by
resonance; large

coupling.

Note: Data derived from high-field analysis of anhydrous 2-fluoropyrazine synthesized via
SNAr fluorination [1].

Structural Visualization & Numbering

The following diagram illustrates the atom numbering and the corresponding splitting patterns.

Note the dramatic shielding effect at C3 and the characteristic coupling magnitudes.
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Figure 1: Correlation of carbon position with chemical shift and J-coupling magnitude.

Technical Analysis of Spectral Features
The C3 Shielding Anomaly

A common point of confusion is the upfield shift of C3 (110.6 ppm) compared to unsubstituted
pyrazine (~145 ppm). This shielding (~35 ppm) is driven by two factors:

e Resonance Effect: The fluorine atom donates electron density into the ring, specifically
shielding the ortho and para positions.

o Electronic Synergy: The C3 position is flanked by the electron-withdrawing Nitrogen (N4) and
the Fluorine-bearing C2. In fluorinated N-heterocycles like 2-fluoropyridine, a similar
shielding is observed at the ortho position (C3

109 ppm).

Coupling Constant Diagnostics

The magnitude of
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Is the most reliable tool for assignment:

e (~240 Hz): Unmistakable signature of the C-F bond.

e (~40 Hz): Distinguishes the ortho-carbon (C3) from the meta-carbon (C6).
e VS

: The meta-coupling (C6, ~10 Hz) is consistently larger than the para-coupling (C5, ~2 Hz),
which often appears as a broadened singlet in lower-resolution spectra.

Experimental Protocol

To reproduce these results or analyze derivatives, follow this standardized workflow.

Sample Preparation[1]

e Concentration: 20-50 mg of analyte in 0.6 mL solvent.
e Solvent: CDCI

(99.8% D) is standard.

o Note: If using DMSO-
, expect solvent-induced shifts of +1 to +2 ppm for ring carbons.
e Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (Typical 400/500 MHz

Instrument)

e Pulse Sequence:zgpg30 (Power-gated proton decoupling).
e Spectral Width: 240 ppm (to capture the downfield C2 signal and reference).
» Relaxation Delay (D1): Set to 2.0 — 3.0 seconds.
o Reasoning: Quaternary carbons (C2) and fluorinated carbons often have longer

relaxation times. A short D1 will suppress the critical C2 doublet.
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e Scans (NS): Minimum 1024 scans (due to splitting reducing signal height).

» Processing: Apply exponential line broadening (LB = 1.0 Hz) to enhance signal-to-noise for
the small outer satellites of the C2 doublet.

Workflow Diagram

Start: Sample Preparation

Dissolve 30mg in CDCI3
(Filter if cloudy)

Acquire 13C{1H}
D1 =3.0s, NS = 1024

Process: LB = 1.0 Hz
Phase Correction

Identify C2 (160 ppm, d)
Confirm C3 (110 ppm, d)

Click to download full resolution via product page
Figure 2: Step-by-step acquisition workflow for fluorinated heterocycles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 6/6 Tech Support


https://www.google.com/url?sa=E&q=http%3A%2F%2Fchemdataextractor.org%2F
https://www.benchchem.com/product/b1298663#13c-nmr-spectral-data-for-2-fluoropyrazine
https://www.benchchem.com/product/b1298663#13c-nmr-spectral-data-for-2-fluoropyrazine
https://www.benchchem.com/product/b1298663#13c-nmr-spectral-data-for-2-fluoropyrazine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1298663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

